3,8-Dibromo-1,10-phenanthroline-5,6-dione

説明

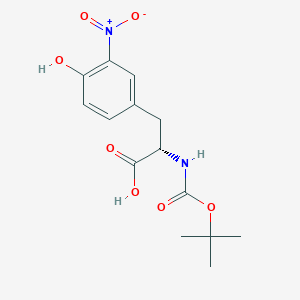

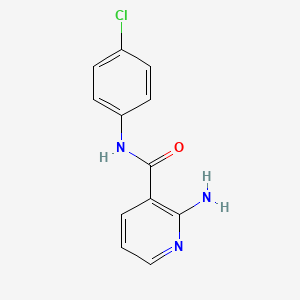

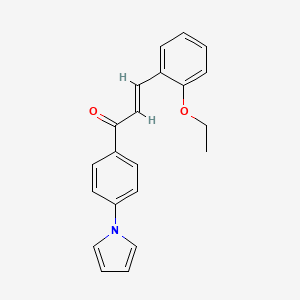

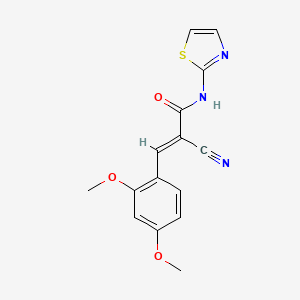

3,8-Dibromo-1,10-phenanthroline-5,6-dione is an organic compound with the molecular formula C12H4Br2N2O2 . It has an average mass of 367.980 Da and a monoisotopic mass of 365.863922 Da . It is also known as 1,10-Phenanthroline-5,6-dione,3,8-dibromo .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the addition of 1,10-phenanthroline monohydrate, sulfur dichloride, pyridine, and 1-chlorobutane to a reaction container that has been purged with nitrogen . Bromine is then added dropwise while stirring . The mixture is heated under reflux for 6 hours . After cooling to room temperature, sodium hydroxide solution is carefully added until the pH of the solution reaches 5 .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H .Physical And Chemical Properties Analysis

This compound has a density of 2.069 g/cm3 . Its melting point is greater than 300 °C (in methanol), and its boiling point is 538.186 °C at 760 mmHg .科学的研究の応用

Precursor for Macrocyclic Oligophenanthrolines

3,8-Dibromo-1,10-phenanthroline-5,6-dione is a key component in the synthesis of macrocyclic oligophenanthrolines, which have potential applications in coordination chemistry. This compound, when chlorinated or brominated, offers high solubility and serves as a versatile precursor for these macrocycles, which can include exo-coordination sites (Schmittel & Ammon, 1998).

Electrochemical Behavior and Sensing Applications

The electro-oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione has been explored for its electrochemical applications. This process is particularly significant for the selective recognition of copper ions and hydrogen peroxide sensing (Gayathri & Kumar, 2014).

Electrocatalytic Applications

The redox mediating properties of 1,10-phenanthroline-5,6-dione have been evaluated for their use in electrocatalysis. This includes its application in glucose oxidase modified graphite electrodes, demonstrating its potential as an effective component in biosensors and electrocatalytic devices (Ramanavičius et al., 2014).

Crystal Structure and Hydrogen Bonding

The crystal structure of 1,10-phenanthroline-5,6-dione ethanol monosolvate has been studied, revealing significant information about its molecular planarity and hydrogen bonding capabilities. This understanding is crucial for its potential applications in crystal engineering and molecular design (Dai, Li, & Sato, 2014).

Coordination Chemistry

In coordination chemistry, 1,10-phenanthroline-5,6-dione exhibits notable properties when interacting with various metals. Studies have explored its coordination with Group 4 and 5 metals in different oxidation states, demonstrating its versatility as a ligand in the formation of complex metal coordination structures (Calderazzo et al., 1999).

Fluorescence and Electrochemical Studies

Investigations into the fluorescence and electrochemical properties of 1,10-phenanthroline-5,6-dione, especially when coordinated with metals like Zn(II), have shown potential applications in the fields of sensing and fluorescence spectroscopy (Rezvani, Saravani, & Hadadzadeh, 2010).

Safety and Hazards

The safety data sheet for 3,8-Dibromo-1,10-phenanthroline-5,6-dione advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Target of Action

It’s known that 1,10-phenanthroline-5,6-dione (phendione), a related compound, forms cu (ii) and ag (i) phendione complexes, which show potent anti-fungal and anti-cancer activity .

Mode of Action

It’s known that phendione complexes of transition metals lead to the catalytic oxidation of nadh at low overpotential .

Biochemical Pathways

It’s known that phendione and its complexes have anti-pseudomonas aeruginosa action against both planktonic- and biofilm-growing cells .

Result of Action

It’s known that phendione and its complexes have anti-fungal and anti-cancer activity .

Action Environment

特性

IUPAC Name |

3,8-dibromo-1,10-phenanthroline-5,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br2N2O2/c13-5-1-7-9(15-3-5)10-8(12(18)11(7)17)2-6(14)4-16-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZAYEPOLKDKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=O)C(=O)C3=C2N=CC(=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]-3-methyloxetan-2-one](/img/structure/B3037707.png)

![(4-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3037715.png)